Bis(2-chloropropyl) 2,3-dibromopropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloropropyl) 2,3-dibromopropyl phosphate is a chemical compound known for its applications in various fields, including flame retardancy. It is a derivative of tris(2,3-dibromopropyl) phosphate, which is widely used in plastics and textiles . The molecular formula of this compound is C6H11Br4O4P, and it has a molecular weight of 497.74 g/mol .
Preparation Methods
The synthesis of bis(2-chloropropyl) 2,3-dibromopropyl phosphate typically involves the reaction of 2,3-dibromopropanol with phosphorus oxychloride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Bis(2-chloropropyl) 2,3-dibromopropyl phosphate undergoes various chemical reactions, including substitution and hydrolysis . In substitution reactions, the chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of bis(2-hydroxypropyl) 2,3-dibromopropyl phosphate . Hydrolysis of the compound results in the cleavage of the phosphate ester bonds, producing 2,3-dibromopropanol and phosphoric acid .
Scientific Research Applications
Mechanism of Action
The flame-retardant action of bis(2-chloropropyl) 2,3-dibromopropyl phosphate is primarily due to its ability to release bromine radicals upon heating . These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame . The compound also forms a protective char layer on the surface of the material, further preventing the spread of fire .
Comparison with Similar Compounds
Bis(2-chloropropyl) 2,3-dibromopropyl phosphate is similar to other flame retardants, such as tris(2,3-dibromopropyl) phosphate and bis(2,3-dibromopropyl) phosphate . it is unique in its specific combination of chlorine and bromine atoms, which enhances its flame-retardant properties . Other similar compounds include tris(2,3-dibromopropyl) phosphate, which is widely used in the same applications but may have different reactivity and effectiveness .
Properties
CAS No. |
114492-65-8 |
---|---|
Molecular Formula |
C9H17Br2Cl2O4P |
Molecular Weight |
450.91 g/mol |
IUPAC Name |
bis(2-chloropropyl) 2,3-dibromopropyl phosphate |
InChI |
InChI=1S/C9H17Br2Cl2O4P/c1-7(12)4-15-18(14,16-5-8(2)13)17-6-9(11)3-10/h7-9H,3-6H2,1-2H3 |
InChI Key |
OAWAXRZMMCPJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COP(=O)(OCC(C)Cl)OCC(CBr)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.